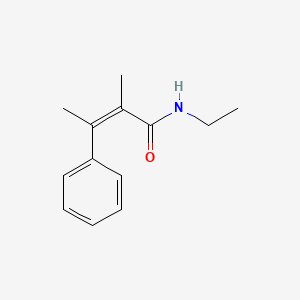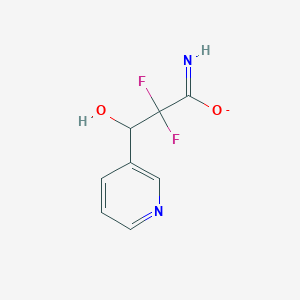
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the use of nucleophilic fluorination reactions, where fluorine is introduced via substitution reactions with reagents like tetra-n-butylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate, often relies on scalable fluorination techniques. These methods ensure high yields and purity of the final product. The use of continuous flow reactors and advanced fluorinating agents has improved the efficiency and safety of industrial-scale synthesis .
化学反应分析
Types of Reactions
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield carboxylic acids, while nucleophilic substitution of fluorine atoms can produce a variety of substituted pyridine derivatives .
科学研究应用
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique electronic properties.
作用机制
The mechanism of action of 2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target molecules. This results in the modulation of biological pathways and the inhibition of specific enzymatic activities .
相似化合物的比较
Similar Compounds
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic Acid: Similar in structure but differs in the functional group attached to the pyridine ring.
3,3-Difluoro-2-(2-pyrrolidinylmethyl)acrylic acid: Another fluorinated pyridine derivative with distinct chemical properties.
Uniqueness
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate stands out due to its unique combination of fluorine atoms and hydroxyl group, which imparts specific electronic and steric effects. These properties make it particularly valuable in the design of novel compounds with enhanced biological activity and stability .
属性
分子式 |
C8H7F2N2O2- |
|---|---|
分子量 |
201.15 g/mol |
IUPAC 名称 |
2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10,7(11)14)6(13)5-2-1-3-12-4-5/h1-4,6,13H,(H2,11,14)/p-1 |
InChI 键 |
GNDJRERNXNTLQZ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CN=C1)C(C(C(=N)[O-])(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


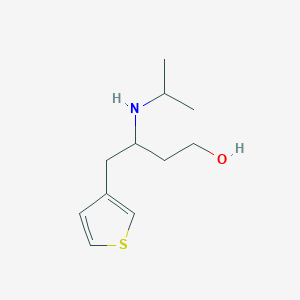
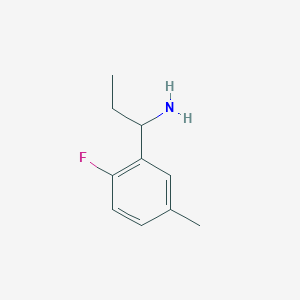
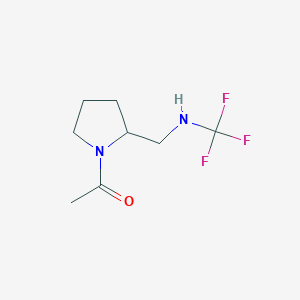
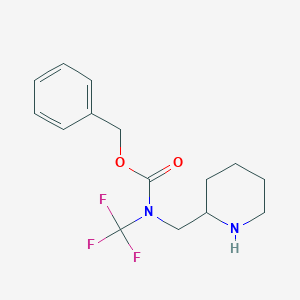
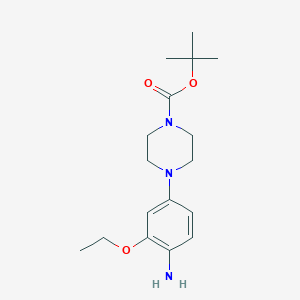
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)
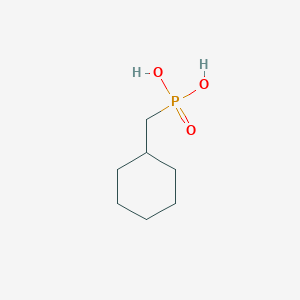

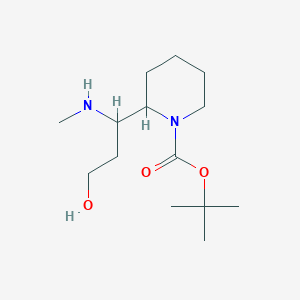
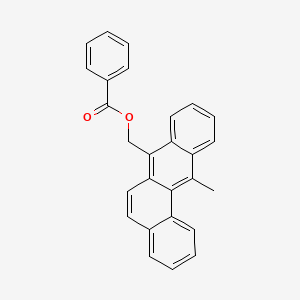
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)

